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Introduction
Sethoxydim is a selective post-emergence herbicide belonging to the cyclohexanedione

chemical family.[1] It is utilized for the control of annual and perennial grass weeds in a variety

of broad-leaved vegetable, fruit, field, and ornamental crops.[2] Its mode of action involves the

inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for lipid synthesis in

susceptible grass species.[3][4] This technical guide provides a comprehensive overview of the

toxicological profile of sethoxydim in mammalian species, synthesizing key findings from

acute, subchronic, and chronic toxicity studies, as well as specialized investigations into its

metabolism, carcinogenicity, genotoxicity, reproductive and developmental toxicity, and

neurotoxicity. All quantitative data are summarized in structured tables for ease of comparison,

and detailed methodologies for pivotal experiments are provided.

Acute Toxicity
Sethoxydim exhibits a low order of acute toxicity in mammals following oral, dermal, and

inhalation exposure.[2][3] It is classified as EPA toxicity class III - slightly toxic.[2]

Signs of Acute Toxicity: Symptoms of acute poisoning in mammals can include incoordination,

sedation, lacrimation (tears), salivation, tremors, blood in the urine, and diarrhea.[2] Inhalation

of dusts or vapors may cause irritation to the nose, throat, and upper respiratory system.[3]

Sethoxydim can also cause skin and eye irritation upon direct contact.[2][3]
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Table 1: Acute Toxicity of Sethoxydim in Mammals

Test Type Species Route Endpoint
Value
(mg/kg bw
or mg/L)

Reference(s
)

Oral Rat (female) Gavage LD50 2,676 [4][5]

Oral Rat (male) Gavage LD50 3,200 [5]

Oral Rat Gavage LD50 2,600 - 3,100 [2]

Dermal Rat Dermal LD50 >5,000 [2][4]

Dermal Rabbit Dermal LD50 >5,000 [3]

Inhalation Rat Inhalation
LC50 (4-

hour)
>6.3 [2]

Inhalation Rat Inhalation
LC50 (4-

hour)
6.28 [4]

Subchronic and Chronic Toxicity
Repeated exposure to sethoxydim has been evaluated in multiple mammalian species. The

primary target organs identified in longer-term studies are the liver and hematopoietic system.

In a 1-year feeding study in dogs, doses above 8.86 mg/kg/day in males and 9.41 mg/kg/day in

females resulted in anemia.[2] Liver and bone marrow effects, as well as increased thyroid

weight, have also been reported in dogs.[2] A subchronic 14-week study in Wistar rats fed

sethoxydim at concentrations up to 2700 ppm showed reduced body weight gain and elevated

total cholesterol, bilirubin levels, and liver weights at the higher doses.[6]

Table 2: Subchronic and Chronic Toxicity of Sethoxydim
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Study
Duration

Species Route NOAEL LOAEL
Key
Findings
at LOAEL

Referenc
e(s)

1 Year Dog (male) Oral (diet)
8.86

mg/kg/day

>8.86

mg/kg/day
Anemia [2][5]

1 Year
Dog

(female)
Oral (diet)

9.41

mg/kg/day

>9.41

mg/kg/day
Anemia [2][5]

14 Weeks
Rat

(Wistar)
Oral (diet) 300 ppm 900 ppm

Reduced

body

weight

gain,

elevated

cholesterol,

bilirubin,

and liver

weights

[6]

2 Years Mouse Oral (diet)
18

mg/kg/day

>18

mg/kg/day

No adverse

effects

observed

[2]

Metabolism and Pharmacokinetics
Sethoxydim is rapidly absorbed and metabolized in mammals. Following oral administration in

rats, the majority of a single dose is eliminated within 48 hours, primarily through urine

(approximately 78.5%) and feces (approximately 20.1%).[6] Tissue accumulation of

sethoxydim is reported to be negligible.[6] The metabolic pathway in mammals involves

oxidation, structural rearrangement, and conjugation of the parent molecule.[6]

Sethoxydim Ingestion Rapid Absorption
(Gastrointestinal Tract)

Systemic Distribution
(Negligible Tissue Accumulation)

Hepatic Metabolism
(Oxidation, Rearrangement, Conjugation) Rapid Excretion

Urine (~78.5%)

Feces (~20.1%)
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Figure 1: Simplified workflow of sethoxydim metabolism in rats.

Carcinogenicity
Long-term carcinogenicity studies have been conducted in rodents, and the available evidence

suggests that sethoxydim is not carcinogenic.[2][3] In a 2-year feeding study in mice, no

carcinogenic effects were observed at any dose level tested (up to 162 mg/kg/day).[2]

Genotoxicity
Sethoxydim has been evaluated for its potential to cause genetic damage in a variety of test

systems. The consensus from these studies is that sethoxydim is not mutagenic.[2][3]

Table 3: Genotoxicity of Sethoxydim
Assay Type Test System Result Reference(s)

Multiple Assays Various Non-mutagenic [2][3]

Reproductive and Developmental Toxicity
Studies on the reproductive and developmental effects of sethoxydim have been conducted in

rats and rabbits. The findings indicate that developmental effects are generally observed only

at doses that also cause maternal toxicity.

In a developmental toxicity study in pregnant rabbits, adverse effects such as decreased litter

size, low fetal weights, increased fetal resorptions, spontaneous abortions, and maternal

deaths were observed at a high dose of 480 mg/kg/day, which was also severely toxic to the

dams.[2] At this high dose, an increased number of skeletal and visceral abnormalities were

also noted in the fetuses.[2] In contrast, a developmental toxicity study in rats showed no

developmental effects in offspring at maternal doses up to 250 mg/kg/day.[2]

Table 4: Reproductive and Developmental Toxicity of
Sethoxydim
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Develo

pment

al

Rabbit
Gestat

ion

160

mg/kg/

day

480

mg/kg/

day

Decre

ased

litter

size,

low

fetal

weight

,

increa

sed

resorpt

ions,

skelet

al and

viscer

al

abnor

malitie

s

160

mg/kg/

day

480

mg/kg/

day

Sever

e

weight

loss,

sponta

neous

abortio

ns,

death

[2]

Develo

pment

al

Rat
Gestat

ion

>250

mg/kg/

day

-

No

effects

observ

ed

- - - [2]

Neurotoxicity
While specific neurotoxicity screening battery studies are not detailed in the readily available

literature, the acute toxicity profile indicates potential for neurological effects at high doses.
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Symptoms of acute poisoning include incoordination, sedation, and tremors.[2]

Experimental Protocols
Acute Oral Toxicity Study (Rat)

Guideline: OECD Guideline for the Testing of Chemicals, No. 420 "Fixed Dose Method".

Species: Wistar rats (female).

Animal Housing: Animals are housed in standard laboratory conditions with controlled

temperature, humidity, and a 12-hour light/dark cycle.

Dosing: A single dose of the test substance is administered by oral gavage. Animals are

fasted for approximately 12-16 hours prior to dosing.

Dose Levels: A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered to a small

group of animals. Subsequent dosing is determined by the observed toxicity.

Observations: Animals are observed for clinical signs of toxicity and mortality several times

on the day of administration and at least once daily for 14 days. Body weights are recorded

prior to dosing and weekly thereafter.

Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day

observation period.

Acute Dermal Toxicity Study (Rabbit)
Guideline: OECD Guideline for the Testing of Chemicals, No. 402 "Acute Dermal Toxicity".

Species: New Zealand White rabbits.

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal/flank

area of the animals.

Dosing: A single dose of the test substance (e.g., 2000 mg/kg) is applied to an area of intact

skin (not less than 10% of the body surface area). The application site is covered with a

semi-occlusive dressing for 24 hours.
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Observations: Animals are observed for clinical signs of toxicity, skin irritation, and mortality

immediately after dosing, at several intervals on the first day, and daily for 14 days. Body

weights are recorded on day 0, 7, and 14.

Necropsy: All animals undergo a gross necropsy at the end of the study.

Carcinogenicity Study (Mouse)
Guideline: Based on principles from regulatory guidelines such as those from the FDA and

EPA.

Species: BDF1 mice.

Group Size: At least 50 animals per sex per group.

Dosing: The test substance is administered in the diet for a period of 2 years.

Dose Levels: At least three dose levels plus a concurrent control group are used. The

highest dose is typically a maximum tolerated dose (MTD).

Observations: Animals are observed daily for clinical signs of toxicity and palpable masses.

Body weight and food consumption are measured weekly for the first 13 weeks and monthly

thereafter.

Pathology: A full histopathological examination is performed on all animals in the control and

high-dose groups, as well as on all gross lesions from all animals.

Genotoxicity Assays
While specific sethoxydim studies were not detailed, standard protocols for key assays are as

follows:

Bacterial Reverse Mutation Assay (Ames Test):

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
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Procedure: The test substance, with and without a metabolic activation system (S9 mix

from rat liver), is incubated with the bacterial strains. The mixture is plated on a minimal

agar medium lacking the required amino acid.

Endpoint: The number of revertant colonies (colonies that have mutated back to a state

where they can synthesize the required amino acid) is counted after 48-72 hours of

incubation. A significant, dose-related increase in revertant colonies compared to the

control indicates a mutagenic effect.

Without Metabolic Activation

With Metabolic Activation

Test Substance

Incubation

His- Salmonella Strain

Plate on Minimal Agar Count Revertant Colonies

Test Substance

IncubationS9 Mix (Liver Extract)

His- Salmonella Strain

Plate on Minimal Agar Count Revertant Colonies

Click to download full resolution via product page

Figure 2: Workflow for the Ames Test.

In Vitro Mammalian Chromosomal Aberration Test:
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Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or

human peripheral blood lymphocytes.

Procedure: Cell cultures are exposed to the test substance, with and without metabolic

activation, for a defined period. A metaphase-arresting agent (e.g., colcemid) is added to

accumulate cells in metaphase.

Endpoint: Cells are harvested, fixed, and stained. Metaphase spreads are examined

microscopically for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

In Vivo Mammalian Erythrocyte Micronucleus Test:

Test System: Rodents, typically mice or rats.

Procedure: Animals are administered the test substance, usually via oral gavage or

intraperitoneal injection. Bone marrow is collected at appropriate time points after

treatment.

Endpoint: Bone marrow smears are prepared and stained. The frequency of

micronucleated polychromatic erythrocytes (immature red blood cells) is determined by

microscopic examination. An increase in micronucleated cells indicates chromosomal

damage or interference with the mitotic apparatus.

Developmental Toxicity Study (Rabbit)
Guideline: Based on principles from regulatory guidelines such as OECD Guideline 414.

Species: New Zealand White rabbits.

Group Size: Typically 16-20 pregnant does per group.

Dosing: The test substance is administered daily by oral gavage during the period of major

organogenesis (e.g., gestation days 6 through 19).

Maternal Observations: Does are observed daily for clinical signs. Body weight and food

consumption are recorded regularly.
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Fetal Examination: On approximately day 29 of gestation, does are euthanized, and the

uterine contents are examined. The number of corpora lutea, implantations, resorptions, and

live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external,

visceral, and skeletal malformations and variations.

Mating of Rabbits

Daily Dosing of Pregnant Does
(Gestation Days 6-19)

Maternal Observations
(Clinical Signs, Body Weight)

Termination
(Gestation Day 29)

Uterine Examination
(Implants, Resorptions)

Fetal Examination
(External, Visceral, Skeletal)

Click to download full resolution via product page

Figure 3: Experimental workflow for a rabbit developmental toxicity study.

Conclusion
Sethoxydim demonstrates a low level of acute toxicity in mammals. Subchronic and chronic

exposure studies have identified the liver and hematopoietic system as potential target organs

at higher dose levels. Importantly, sethoxydim is not considered to be carcinogenic or
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mutagenic. Developmental toxicity is observed only at doses that are also toxic to the mother,

suggesting that the developing fetus is not uniquely sensitive. The rapid metabolism and

excretion of sethoxydim in mammals further contribute to its relatively low chronic toxicity

potential. This toxicological profile, when considered in the context of expected human

exposure levels from its use as an herbicide, suggests a low risk to human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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